molecular formula C8H8BrNO2 B3009138 Methyl 2-(6-bromo-3-pyridyl)acetate CAS No. 1256824-78-8

Methyl 2-(6-bromo-3-pyridyl)acetate

Cat. No.: B3009138
CAS No.: 1256824-78-8
M. Wt: 230.061
InChI Key: MUDOEYLAOIEGRI-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-3-pyridyl)acetate: is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a methyl ester group at the 2-position of the acetyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Methyl 2-(6-bromo-3-pyridyl)acetate is a complex organic compoundIt’s known that bromopyridyl compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Bromopyridyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Bromopyridyl compounds are often involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction can influence various biochemical pathways, depending on the specific context and the other compounds involved.

Pharmacokinetics

The compound’s molecular weight is 23006 , which may influence its absorption and distribution in the body

Result of Action

Bromopyridyl compounds can influence the function of various enzymes and receptors, potentially leading to a wide range of effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-bromo-3-pyridyl)acetate typically involves the bromination of 3-pyridylacetic acid followed by esterification. One common method includes the following steps:

    Bromination: 3-pyridylacetic acid is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 6-position of the pyridine ring.

    Esterification: The resulting 6-bromo-3-pyridylacetic acid is then esterified using methanol and a catalytic amount of sulfuric acid or another acid catalyst. The reaction mixture is heated under reflux to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-bromo-3-pyridyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This allows for the synthesis of a wide range of derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Methyl 2-(6-bromo-3-pyridyl)ethanol.

    Oxidation: 6-bromo-3-pyridylacetic acid.

Scientific Research Applications

Methyl 2-(6-bromo-3-pyridyl)acetate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its derivatives may exhibit pharmacological properties that are useful in drug discovery.

    Medicine: Research into the compound’s derivatives may lead to the development of new therapeutic agents for treating diseases. Its structural features make it a potential candidate for designing molecules with specific biological activities.

    Industry: this compound can be used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Comparison with Similar Compounds

Methyl 2-(6-bromo-3-pyridyl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-pyridyl)acetate: Lacks the bromine atom, resulting in different reactivity and biological properties.

    Ethyl 2-(6-bromo-3-pyridyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, which may affect its solubility and reactivity.

    Methyl 2-(6-chloro-3-pyridyl)acetate: Contains a chlorine atom instead of bromine, leading to differences in chemical reactivity and potential biological activity.

Uniqueness: this compound is unique due to the presence of the bromine atom at the 6-position, which imparts specific reactivity and allows for the synthesis of a wide range of derivatives

Properties

IUPAC Name

methyl 2-(6-bromopyridin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDOEYLAOIEGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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